molecular formula C12H21NO8 B3430453 Ethyl (R)-Nipecotate L-Tartrate CAS No. 83602-37-3

Ethyl (R)-Nipecotate L-Tartrate

Cat. No.: B3430453
CAS No.: 83602-37-3
M. Wt: 307.30 g/mol
InChI Key: HHPGQKZOPPDLNH-NWAAXCJESA-N
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Description

Ethyl (R)-Nipecotate L-Tartrate is a useful research compound. Its molecular formula is C12H21NO8 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.12671663 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Stereochemistry

  • Ethyl (R)-Nipecotate L-Tartrate has been used in the synthesis of stereoisomers of antithrombotic nipecotamides. The synthesis involves the resolution of racemic ethyl nipecotate using diastereomeric tartrate salt formation (Zheng, Day, & Gollamudi, 1995).

2. Chiral Analysis

  • The compound plays a role in the determination of chiral purity, as demonstrated in a study where its enantiomers were separated using chiral high-performance liquid chromatography (Rustum, 1995).

3. Crystal Structure Analysis

  • Research on the crystal structure of this compound has provided insights into its molecular arrangement and interactions, crucial for understanding its chemical properties (Kimino & Fujii, 2010).

4. Enantioselective Synthesis

  • The compound is key in the enantioselective synthesis of pharmaceutically important compounds. It has been used in developing methods for preparing enantiopure ethyl nipecotate, which is a crucial precursor in various pharmaceutical syntheses (Tang, Li, Meng, & Zhao, 2011).

5. Pharmaceutical Intermediate Synthesis

  • It is used in the synthesis of drug intermediates, such as ethyl-1-(2-thiopheneacetyl)-3-piperidine carboxylate, an investigational agent for stimulating the immune system in livestock (Sun, Li, Zhuang, & Hu, 2013).

6. Liquid Chromatography Applications

  • The compound is utilized in liquid chromatographic methods for separating its enantiomers, an important process in quality control andpurity analysis of pharmaceuticals (Rane et al., 2019).

7. Synthesis of Bioactive Compounds

  • This compound has been used in the synthesis of bioactive compounds, such as (R)-3-aminopiperidine dihydrochloride, which has potential applications in various therapeutic areas (Jie-yin, 2015).

8. Chiral Discrimination Studies

  • The compound has been part of studies focusing on chiral discrimination, essential for developing stereoselective pharmaceuticals (Sun, Li, Zhuang, & Hu, 2013).

9. Antitumor Applications

  • This compound's derivatives have been investigated for their potential in antitumor applications, such as in the synthesis of the bis-indole alkaloid navelbine analog desethyldihydronavelbine (Magnus & Thurston, 1991).

10. Development of Immunopotentiators

  • The compound is involved in the development of immunopotentiators, such as (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, which are used to enhance the immune response in animal health (Moher et al., 2004).

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-NWAAXCJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83602-37-3, 167392-57-6
Record name 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83602-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl (R)-Nipecotate L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (R)-Nipecotate L-Tartrate
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